molecular formula C6H7NO B1600579 3-methyl-1H-pyrrole-2-carbaldehyde CAS No. 24014-18-4

3-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1600579
CAS RN: 24014-18-4
M. Wt: 109.13 g/mol
InChI Key: WBMRBLKBBVYQSD-UHFFFAOYSA-N
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Patent
US09303165B2

Procedure details

Following a general procedure,50 a stirred solution of 3-methyl-pyrrole-2-carboxaldehyde (2, 5.63 g, 51.6 mmol) in THF (52 mL) was cooled to 0° C. NBS (9.19 g, 51.6 mmol; reagent grade, unrecrystallized) was added all at once. The reaction mixture was stirred for 15 min at 0° C. under argon before the solvent was removed on a rotary evaporator. The resulting solid was dried under high vacuum for 2 h. Water (100 mL, room temperature) was added to the flask and the suspension was filtered (Büchner funnel). The filter cake was washed with an additional 100 mL of water. The solid filtered material was recrystallized from water/ethanol as follows. The solid filtered material was transferred to a 250 mL round bottom flask equipped with a reflux condenser. Water/ethanol (150 mL, 5:1) were added and the mixture was refluxed in a hot water bath until all solid material had dissolved. Upon allowing the solution to cool to room temperature the product crystallized. The mixture was cooled to 4° C. for 2 h to promote more crystallization. The mixture was vacuum-filtered and the resulting off-white crystals were dried under high vacuum for 24 h (7.78 g, 80%): mp 140-143° C.; 1H NMR δ 2.32 (s, 3H), 7.08 (d, J=3.3 Hz, 1H), 9.60 (s, 1H), 9.95 (brs, 1H); 13C NMR δ 9.8, 101.7, 126.0, 129.3, 131.7, 177.9; ESI-MS obsd 187.9708, calcd 187.9706 [(M+H)+, M=C6H6BrNO].
Quantity
5.63 g
Type
reactant
Reaction Step One
Name
Quantity
9.19 g
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[CH:7]=[O:8].C1C(=O)N([Br:16])C(=O)C1>C1COCC1>[Br:16][C:6]1[C:2]([CH3:1])=[C:3]([CH:7]=[O:8])[NH:4][CH:5]=1

Inputs

Step One
Name
Quantity
5.63 g
Type
reactant
Smiles
CC1=C(NC=C1)C=O
Step Two
Name
Quantity
9.19 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
52 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min at 0° C. under argon before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under high vacuum for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Water (100 mL, room temperature) was added to the flask
FILTRATION
Type
FILTRATION
Details
the suspension was filtered (Büchner funnel)
WASH
Type
WASH
Details
The filter cake was washed with an additional 100 mL of water
FILTRATION
Type
FILTRATION
Details
The solid filtered material
CUSTOM
Type
CUSTOM
Details
was recrystallized from water/ethanol
FILTRATION
Type
FILTRATION
Details
The solid filtered material
CUSTOM
Type
CUSTOM
Details
was transferred to a 250 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
Water/ethanol (150 mL, 5:1) were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed in a hot water bath until all solid material
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature the product
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 4° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The mixture was vacuum-filtered
CUSTOM
Type
CUSTOM
Details
the resulting off-white crystals were dried under high vacuum for 24 h (7.78 g, 80%)
Duration
24 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C(=C(NC1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.